molecular formula C16H15N3O2S B2573989 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 721408-66-8

4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2573989
CAS No.: 721408-66-8
M. Wt: 313.38
InChI Key: FQQSSGKAXYUGFZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the triazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-9-8-12(10-14(13)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQSSGKAXYUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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